
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom . It also contains an amide group and a furan ring, which is a five-membered ring with one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of N-substituted pyrimidin-2-amine derivatives were designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including FT-IR, NMR, and mass spectroscopy . These methods can provide information about the types of bonds in the molecule, the arrangement of atoms, and the overall structure of the molecule.Scientific Research Applications
1. Heterocyclic System Synthesis
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is involved in the synthesis of novel heterocyclic systems. For instance, studies have shown acid-catalyzed transformations leading to new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine, demonstrating the compound's utility in creating complex molecular structures (Stroganova, Vasilin, & Krapivin, 2016).
2. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, compounds synthesized from reactions involving ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate have been screened for antimicrobial activity, highlighting the potential of such compounds in medicinal chemistry (Ravindra, Vagdevi, & Vaidya, 2008).
3. DNA Interaction and Cellular Uptake
Some studies focus on the interaction of similar compounds with DNA and their potential in cellular uptake. For instance, a furan amino acid inspired by natural products was integrated into a DNA-binding hairpin polyamide, illustrating the compound's relevance in molecular recognition of DNA (Muzikar et al., 2011).
4. Chemical Transformation and Ring Synthesis
Chemical transformations involving compounds like this compound lead to the synthesis of various ring systems. For instance, reactions resulting in thio- and furan-fused heterocycles, like furopyranone and furopyrrolone, showcase the compound's versatility in organic synthesis (Ergun et al., 2014).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The lead compound in the same class possessed desirable pharmacokinetic properties and oral bioavailability .
Future Directions
properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-4,7-11H,5-6H2,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMULJUCCKPYXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

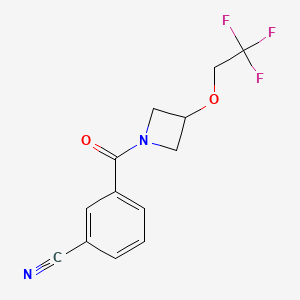
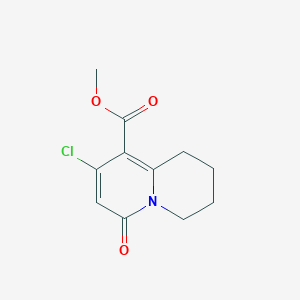
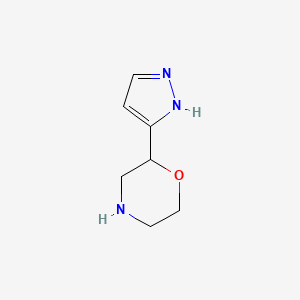
![Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B2764885.png)
![[3-(2-Ethoxyphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-nitrobenzoate](/img/structure/B2764886.png)

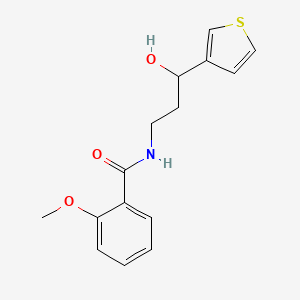
![Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2764890.png)
![Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764891.png)
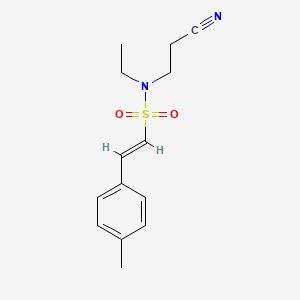
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2764895.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2764897.png)
![N-(sec-butyl)-2-(2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2764898.png)